4-CMTB

Description

Properties

IUPAC Name |

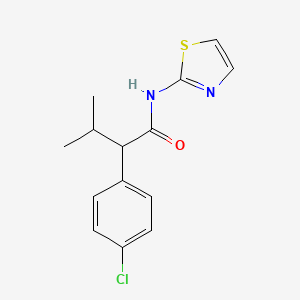

2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYDQCGCBQYFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300851-67-6 | |

| Record name | 300851-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 4-CMTB: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB) is a potent and selective synthetic ligand that has emerged as a critical tool for elucidating the pharmacology of the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR) implicated in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its ago-allosteric modulatory effects, the functional selectivity of its enantiomers, and its impact on downstream signaling pathways. This document synthesizes key quantitative data and experimental methodologies to serve as a resource for researchers in pharmacology and drug development.

Introduction: Targeting the Free Fatty Acid Receptor 2 (FFA2)

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are primarily produced by the gut microbiota. FFA2 is expressed in various tissues, including immune cells (notably neutrophils), adipocytes, and enteroendocrine cells, and plays a role in regulating inflammatory responses and metabolic processes. The development of selective pharmacological tools like this compound has been instrumental in dissecting the physiological functions of FFA2. This compound is a phenylacetamide derivative that acts as a selective ago-allosteric modulator of FFA2, meaning it can directly activate the receptor and also positively modulate the activity of endogenous ligands.

The Ago-Allosteric Mechanism of this compound

This compound exhibits a dual mechanism of action at the FFA2 receptor:

-

Direct Agonism: this compound can directly bind to an allosteric site on the FFA2 receptor, distinct from the orthosteric site where SCFAs bind, and induce a conformational change that triggers downstream signaling. This agonist activity has been demonstrated in various cellular assays, including the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) formation and the stimulation of guanosine (B1672433) 5'-O-(3-thiotriphosphate) ([³⁵S]GTPγS) binding.

-

Positive Allosteric Modulation (PAM): In the presence of orthosteric agonists like acetate, this compound can enhance their potency and/or efficacy. This positive cooperativity is a hallmark of allosteric modulators and suggests that this compound stabilizes a receptor conformation that is more favorable for orthosteric ligand binding and signaling.

Recent structural studies have begun to elucidate the binding site of this compound. Cryo-electron microscopy has revealed that this compound binds to an allosteric site at the membrane interface of transmembrane helix 6 (TM6). Mutagenesis studies have also implicated the extracellular loop 2 (ECL2) of FFA2 as being crucial for the allosteric communication between the orthosteric and allosteric binding sites.

Functional Selectivity of this compound Enantiomers

This compound is a chiral molecule, and its enantiomers, (R)-4-CMTB and (S)-4-CMTB, exhibit distinct pharmacological properties, a phenomenon known as functional selectivity or biased agonism. This stereoselectivity has profound implications for the interpretation of experimental results and for the design of future FFA2-targeted therapeutics.

-

(S)-4-CMTB: This enantiomer acts as a potent ago-allosteric modulator. It directly activates FFA2 to induce calcium mobilization, phosphorylation of extracellular signal-regulated kinases 1 and 2 (pERK1/2), and inhibition of cAMP production. Furthermore, it positively modulates the calcium response to acetate.

-

(R)-4-CMTB: In contrast, (R)-4-CMTB is a functionally selective ligand. It does not induce a calcium response on its own and can act as a negative allosteric modulator of acetate-induced calcium signaling at low concentrations. However, it retains the ability to stimulate the pERK1/2 and inhibit cAMP pathways, suggesting a bias towards Gαi signaling over Gαq.

This functional divergence highlights the ability of different ligands to stabilize distinct receptor conformations that preferentially couple to specific downstream signaling pathways.

Downstream Signaling Pathways

Activation of FFA2 by this compound initiates a cascade of intracellular signaling events mediated by heterotrimeric G proteins. FFA2 is known to couple to both Gαi/o and Gαq/11 pathways.

-

Gαi/o Pathway: Coupling to the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This pathway is also linked to the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2.

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

The specific signaling profile elicited by this compound can be cell-type dependent and is influenced by the enantiomeric composition of the compound used.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound and its enantiomers in various functional assays.

Table 1: Potency (pEC₅₀) of this compound and its Enantiomers in Different Signaling Assays

| Compound | Assay | Cell Line | pEC₅₀ (mean ± SEM) | Reference |

| Racemic this compound | pERK1/2 | CHO-hFFA2 | Not explicitly stated, but more potent than acetate | |

| cAMP Inhibition | CHO-hFFA2 | Not explicitly stated, but more potent than acetate | ||

| Calcium Mobilization | CHO-hFFA2 | No direct agonist response | ||

| (S)-4-CMTB | pERK1/2 | CHO-hFFA2 | Similar to racemic this compound | |

| cAMP Inhibition | CHO-hFFA2 | Similar to racemic this compound | ||

| Calcium Mobilization | CHO-hFFA2 | More potent than acetate | ||

| (R)-4-CMTB | pERK1/2 | CHO-hFFA2 | Less potent than (S)-4-CMTB | |

| cAMP Inhibition | CHO-hFFA2 | Less potent than (S)-4-CMTB | ||

| Calcium Mobilization | CHO-hFFA2 | No effect | ||

| Racemic this compound | cAMP Inhibition | Flp-In T-REx 293 | 5.88 ± 0.39 | |

| IP₁ Accumulation | Flp-In T-REx 293 | 5.60 ± 0.11 |

Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a method to measure intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.

Materials:

-

CHO cells stably expressing human FFA2 (CHO-hFFA2)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

Antibiotics (e.g., penicillin-streptomycin)

-

Black-walled, clear-bottom 96-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound (and enantiomers) stock solutions in DMSO

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

-

Cell Culture: Culture CHO-hFFA2 cells in appropriate medium supplemented with FBS and antibiotics.

-

Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (to prevent dye extrusion) in assay buffer.

-

Remove the culture medium from the wells and add the loading buffer.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Measurement: Place the cell plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Automatically inject the this compound solutions and continue to record the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration and plot a dose-response curve to determine the EC₅₀.

pERK1/2 Activation Assay

This protocol outlines a method to quantify the phosphorylation of ERK1/2 following stimulation with this compound using an immunoassay.

Materials:

-

CHO-hFFA2 cells

-

Cell culture medium and supplements

-

Serum-free medium

-

This compound stock solutions

-

Cell lysis buffer

-

Phosph

4-CMTB: A Technical Guide to a Selective FFAR2 Ago-Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide (4-CMTB), a potent and selective synthetic agonist for Free Fatty Acid Receptor 2 (FFAR2). This compound acts as an ago-allosteric modulator, exhibiting both direct receptor activation and positive modulation of endogenous ligand activity. Its selectivity for FFAR2 over other free fatty acid receptors makes it an invaluable tool for elucidating the physiological roles of this receptor and for the development of novel therapeutics targeting metabolic and inflammatory diseases. This guide details its quantitative pharmacology, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Introduction

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is endogenously activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are primarily produced by the gut microbiota through the fermentation of dietary fiber. FFAR2 is expressed in a variety of tissues and cell types, including immune cells (notably neutrophils), adipocytes, and enteroendocrine cells, implicating it in a wide range of physiological processes from immune responses and inflammation to metabolic regulation.[1][2] The development of synthetic ligands with high selectivity for FFAR2 is crucial for dissecting its specific functions. This compound has emerged as a key chemical probe for this purpose.[3]

Molecular Profile of this compound

Chemical Identity: 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide

Mechanism of Action: this compound is characterized as an ago-allosteric modulator of FFAR2.[1] This means it can directly activate the receptor in the absence of an orthosteric agonist, and it can also enhance the potency and/or efficacy of endogenous ligands like acetate.[1][4] Its binding site is distinct from the orthosteric site where SCFAs bind.[5] The (S)-enantiomer of this compound is a positive allosteric modulator, while the (R)-enantiomer demonstrates functionally selective ligand properties.[1]

Quantitative Pharmacology

The pharmacological activity of this compound has been quantified in various in vitro functional assays. The data presented below is primarily from studies using Chinese Hamster Ovary (CHO) cells stably expressing human FFAR2 (hFFAR2).

| Ligand | Assay | pEC50 | Emax (% of Acetate) | Cell Line | Reference |

| R/S-4CMTB | pERK1/2 | 5.8 | 85% | CHO-hFFAR2 | [4] |

| cAMP | 7.0 | 83% | CHO-hFFAR2 | [4] | |

| Calcium Mobilization | — | — | CHO-hFFAR2 | [4] | |

| S-4CMTB | Calcium Mobilization | Potent | Less efficacious than acetate | CHO-hFFAR2 | [1] |

| pERK1/2 | Similar to R/S-4CMTB | Similar to R/S-4CMTB | CHO-hFFAR2 | [1] | |

| cAMP | Similar to R/S-4CMTB | Similar to R/S-4CMTB | CHO-hFFAR2 | [1] | |

| R-4CMTB | Calcium Mobilization | No effect | No effect | CHO-hFFAR2 | [1] |

| pERK1/2 | Less potent than S-4CMTB | - | CHO-hFFAR2 | [1] | |

| cAMP | Less potent than S-4CMTB | - | CHO-hFFAR2 | [1] | |

| Acetate (Reference) | Calcium Mobilization | 3.8 | 100% | CHO-hFFAR2 | [4] |

| pERK1/2 | 3.6 | 100% | CHO-hFFAR2 | [4] | |

| cAMP | 3.9 | 100% | CHO-hFFAR2 | [4] |

Note on Calcium Mobilization: While racemic this compound does not directly induce calcium signaling, its S-enantiomer does elicit a response. Furthermore, this compound can act as a positive allosteric modulator of acetate-induced calcium responses.[1][4]

FFAR2 Signaling Pathways

FFAR2 is known to couple to two primary G protein signaling pathways: Gαq/11 and Gαi/o.[6][7] The activation of these pathways can lead to opposing downstream cellular effects.

-

Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: The Gαi/o pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA).

This compound has been shown to be a direct FFAR2 agonist in cAMP and [S35]GTPγS assays, which are indicative of Gαi pathway activation.[4] The differential activation of these pathways by various ligands is a key area of research, with implications for biased agonism.

Caption: FFAR2 signaling cascades initiated by this compound.

Experimental Methodologies

The characterization of this compound's activity at FFAR2 relies on a suite of well-established in vitro assays. Below are detailed protocols for the key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, typically through the Gαq pathway.

Principle: Cells expressing FFAR2 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon receptor activation and subsequent calcium release from intracellular stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity, which is measured over time.[5]

Protocol (based on Fluo-4 Direct™ Assay):

-

Cell Seeding: Seed CHO-hFFAR2 cells into a 384-well, black, clear-bottom plate at a density of 10,000 cells per well and incubate overnight at 37°C.

-

Dye Loading: Add an equal volume of 2x Fluo-4 Direct™ calcium reagent to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C, followed by a further 30 minutes at room temperature.

-

Compound Addition: Prepare a serial dilution of this compound and reference agonists.

-

Measurement: Use a fluorescent imaging plate reader (FLIPR) to measure the change in fluorescence intensity (excitation at 490 nm, emission at 525 nm) immediately before and after the addition of the compounds.

-

Data Analysis: The increase in fluorescence is plotted against the compound concentration to determine EC50 and Emax values.

Caption: Workflow for a typical calcium mobilization assay.

pERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of extracellular signal-regulated kinases 1 and 2, a downstream event of both Gq and Gi signaling pathways.

Principle: The AlphaScreen® SureFire® pERK1/2 assay is a bead-based immunoassay. In the presence of phosphorylated ERK1/2 in the cell lysate, antibody-coated donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.[1]

Protocol (based on AlphaScreen® SureFire®):

-

Cell Culture: Plate CHO-hFFAR2 cells in a 96-well half-area plate at 25,000 cells per well and allow them to attach for 4 hours.

-

Serum Starvation: Replace the medium with serum-free medium and incubate for 18 hours to reduce basal phosphorylation levels.

-

Compound Stimulation: Add 5 µL of the test compound (e.g., this compound) and incubate for a fixed time (e.g., 5 minutes).

-

Cell Lysis: Remove the medium and add lysis buffer.

-

Assay: Transfer the lysates to a 384-well Proxiplate™ and add the AlphaScreen® beads.

-

Incubation: Incubate the plate for 2 hours at room temperature.

-

Measurement: Read the plate on a microplate reader equipped for AlphaScreen®.

-

Data Analysis: Normalize the data to a maximal response and plot against compound concentration to determine pEC50 and Emax.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi activation.

Principle: The LANCE® Ultra cAMP assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition immunoassay. Cellular cAMP produced upon Gs activation (e.g., by forskolin) competes with a europium-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP antibody. Gi activation by an agonist like this compound will inhibit forskolin-stimulated cAMP production, leading to a higher TR-FRET signal.[8]

Protocol (based on LANCE® Ultra cAMP Kit):

-

Cell Stimulation: In a 384-well plate, incubate CHO-hFFAR2 cells with a mixture of forskolin (B1673556) (to stimulate cAMP production) and varying concentrations of this compound for 30 minutes.

-

Detection: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody prepared in a detection buffer.

-

Incubation: Incubate the plate for 1 hour at room temperature.

-

Measurement: Read the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 665 nm and 615 nm).

-

Data Analysis: The ratio of the emissions is calculated. A decrease in cAMP concentration results in an increased signal. Data are plotted to determine the inhibitory potency (pIC50 or pEC50) and efficacy.

Selectivity and Rationale for Use

The utility of this compound as a research tool is largely dependent on its selectivity for FFAR2 over other related receptors, particularly FFAR1 and FFAR3, which also bind free fatty acids. This compound has been shown to be a selective modulator of FFAR2, with no significant activity at the FFAR3 receptor.[5] This selectivity allows researchers to specifically probe the functions of FFAR2 without the confounding effects of activating other receptors.

Caption: Selectivity profile of this compound for FFAR2.

Applications in Research and Drug Development

This compound's selectivity and potency have established it as a critical pharmacological tool for:

-

Target Validation: Confirming the role of FFAR2 in various physiological and pathophysiological processes in vitro and in vivo.

-

Understanding Biased Signaling: Investigating how different ligands can preferentially activate one signaling pathway over another at FFAR2.

-

Disease Models: Exploring the therapeutic potential of FFAR2 activation in models of metabolic disorders (like obesity and type 2 diabetes) and inflammatory conditions.[2]

-

Drug Discovery: Serving as a reference compound for the development of new FFAR2 agonists with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a well-characterized, selective ago-allosteric modulator of FFAR2. Its ability to activate the receptor through Gαi/o and modulate Gαq/11 signaling pathways, combined with its selectivity over other FFARs, makes it an indispensable tool for the scientific community. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of FFAR2 biology and its therapeutic potential.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. bioline.ru [bioline.ru]

- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Characterisation of small molecule ligands 4CMTB and 2CTAP as modulators of human FFA2 receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. resources.revvity.com [resources.revvity.com]

The Role of 4-CMTB in GPR43 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), has emerged as a significant therapeutic target in metabolic and inflammatory diseases. It is activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are produced by gut microbiota.[1] The synthetic molecule 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide, or 4-CMTB, is a selective agonist and positive allosteric modulator of GPR43.[2] This technical guide provides an in-depth overview of the role of this compound in activating GPR43 signaling pathways, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Data Presentation: Quantitative Analysis of this compound Activity

This compound exhibits distinct pharmacological properties at the GPR43 receptor, acting as both a direct agonist and a positive allosteric modulator. Its potency and efficacy have been characterized across various functional assays.

| Assay Type | Ligand | Cell Type | Parameter | Value | Reference |

| Calcium Mobilization | This compound | Primary Human Neutrophils | pEC50 | 4.47 ± 0.04 | [3] |

| Calcium Mobilization | Propionic Acid (C3) | Primary Human Neutrophils | pEC50 | 2.9 ± 0.1 | [3] |

| ERK1/2 Phosphorylation | S-4CMTB | CHO-hFFA2 cells | pEC50 | 6.5 ± 0.1 | [4] |

| ERK1/2 Phosphorylation | R-4CMTB | CHO-hFFA2 cells | pEC50 | 5.5 ± 0.1 | [4] |

| cAMP Inhibition | S-4CMTB | CHO-hFFA2 cells | pEC50 | 6.7 ± 0.1 | [4] |

| cAMP Inhibition | R-4CMTB | CHO-hFFA2 cells | pEC50 | 5.7 ± 0.1 | [4] |

GPR43 Signaling Pathways Activated by this compound

GPR43 is known to couple to both Gαi/o and Gαq G-protein subunits.[5] Activation by this compound can trigger a cascade of downstream signaling events. The Gαq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores.[5] The Gαi/o pathway activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Furthermore, GPR43 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key downstream effector in the mitogen-activated protein kinase (MAPK) cascade.[5]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR43 activation.

Materials:

-

HEK293 or CHO cells stably expressing human GPR43.

-

Fluo-4 Direct Calcium Assay Kit or similar.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound stock solution (in DMSO).

-

Fluorescence plate reader with automated injection (e.g., FlexStation).

Procedure:

-

Cell Plating: Seed GPR43-expressing cells in a 96-well or 384-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and culture overnight.[1]

-

Dye Loading: On the day of the assay, remove the culture medium and add the Fluo-4 dye loading solution to each well. Incubate for 1 hour at 37°C.[6]

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Measurement: Place the plate in the fluorescence plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.[7]

-

Data Acquisition: Establish a baseline fluorescence reading for approximately 20 seconds. The instrument's automated pipettor then adds the this compound solution to the wells, and fluorescence is continuously measured for an additional 1-2 minutes to capture the peak response.

-

Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Calculate EC50 values from the dose-response curves.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 as a downstream marker of GPR43 activation.

Materials:

-

GPR43-expressing cells.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and blotting apparatus.

-

PVDF membrane.

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-12 hours.[8] Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-10 minutes).[1][4]

-

Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[9]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

Data Analysis: Quantify the band intensities using densitometry software.

cAMP Inhibition Assay

This assay measures the decrease in intracellular cAMP levels following the activation of the Gαi/o-coupled GPR43 receptor.

Materials:

-

GPR43-expressing cells (e.g., CHO-hFFA2).

-

LANCE Ultra cAMP Kit or AlphaScreen cAMP Assay Kit.

-

This compound.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

IBMX (a phosphodiesterase inhibitor).

-

384-well white proxiplate.

Procedure:

-

Cell Preparation: Resuspend cells in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA).[4]

-

Cell Plating: Add approximately 2000 cells per well to a 384-well plate.[4]

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except the negative control) to induce cAMP production. Incubate for 30 minutes at room temperature.[4]

-

Detection: Add the cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody for LANCE) and incubate for 1 hour at room temperature.[4]

-

Measurement: Read the plate on a compatible plate reader (e.g., measuring time-resolved FRET for LANCE).

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Calculate IC50 values from the dose-response curves.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on GPR43 signaling.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex signaling pathways mediated by GPR43. Its ability to act as both a direct agonist and a positive allosteric modulator provides a unique mechanism for receptor activation. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting GPR43 in various disease contexts. Understanding the nuances of this compound-mediated GPR43 activation is crucial for the development of novel therapeutics aimed at modulating metabolic and inflammatory responses.

References

- 1. Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Synthetic free fatty acid receptor (FFAR) 2 agonist this compound and FFAR4 agonist GSK13764 inhibit colon cancer cell growth and migration and regulate FFARs expression in in vitro and in vivo models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of small molecule ligands 4CMTB and 2CTAP as modulators of human FFA2 receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR43 Polyclonal Antibody (PA5-100944) [thermofisher.com]

4-CMTB: A Positive Allosteric Modulator of the Free Fatty Acid Receptor 2 (FFAR2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43), has emerged as a promising therapeutic target for a range of inflammatory and metabolic diseases. This receptor is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota. The discovery of synthetic ligands that can modulate FFAR2 activity has opened new avenues for therapeutic intervention. Among these, 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB) has been identified as a potent positive allosteric modulator (PAM) and an allosteric agonist (ago-PAM) of FFAR2. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on FFAR2 signaling, and detailed experimental protocols for its characterization.

Mechanism of Action and Binding Site

This compound is classified as an ago-allosteric modulator, meaning it can directly activate FFAR2 on its own and also enhance the potency and/or efficacy of orthosteric agonists like SCFAs.[1][2][3] Cryo-electron microscopy studies have revealed that this compound binds to a distinct allosteric site located at the membrane interface of transmembrane helix 6 (TM6).[4] This is a different location from the orthosteric binding pocket where endogenous SCFAs bind and also distinct from the binding sites of other allosteric modulators like AZ-1729 and compound 187, which bind near intracellular loop 2 (ICL2).[4] The unique binding site of this compound allows for functional cooperativity with other allosteric modulators, for instance, enhancing the potency of AZ-1729 and the efficacy of compound 187.[4]

Mutagenesis studies have identified key residues involved in the interaction between this compound and FFAR2. Notably, asparagine 230 (N2306.43) in TM6 is crucial for this compound's activity, forming dual hydrogen bonds with the modulator.[4] Altering this residue to aspartic acid or serine abolishes the agonistic action of this compound.[4]

Signaling Pathways Modulated by this compound

FFAR2 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi and Gαq pathways.[4] this compound has been shown to activate both of these pathways, albeit with modest efficacy.[4] In contrast to orthosteric agonists which can activate both G-protein signaling and β-arrestin recruitment, this compound's signaling profile can be biased. While it activates Gαi and Gαq, its ability to recruit β-arrestins is described as partial and modest.[4][5] Interestingly, β-arrestin 2 recruitment by FFAR2 appears to be a G-protein-independent mechanism.[4]

The activation of Gαi by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] The Gαq pathway activation, on the other hand, stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[3][6][7] Downstream of these initial signaling events, this compound can also induce the phosphorylation of extracellular signal-regulated kinase 1 and 2 (pERK1/2).[3][7]

Signaling Pathway of FFAR2 Modulation by this compound

Caption: FFAR2 signaling pathways activated by orthosteric and allosteric ligands.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity at FFAR2 from various studies.

Table 1: Potency and Efficacy of this compound in G-protein Signaling Assays

| Assay | Cell Line | Species | Parameter | This compound Value | Orthosteric Agonist (Propionate/C3) | Reference |

| [35S]GTPγS Binding | Flp-In T-REx 293 | Human | pEC50 | 6.50 ± 0.16 | 4.35 ± 0.14 | [8] |

| cAMP Inhibition | Flp-In T-REx 293 | Human | pEC50 | - | 4.19 ± 0.10 (for IP1) | [8] |

| Inositol Monophosphate (IP1) | Flp-In T-REx 293 | Human | pEC50 | 5.60 ± 0.11 (partial agonist) | 4.19 ± 0.10 | [8] |

| Gi3 Activation (TRUPATH) | HEK293T | Human | Efficacy | Modest | - | [4] |

| Gq Activation (TRUPATH) | HEK293T | Human | Efficacy | Modest | - | [4] |

Table 2: Binding Affinity of this compound

| Assay | Preparation | Species | Parameter | This compound Value | Reference |

| Radioligand Binding | - | Human | pKi | 5.53 - 6.22 | [4] |

Table 3: Cooperativity of this compound with other FFAR2 Ligands

| Interacting Ligand | Effect of this compound | Assay | Reference |

| TUG-1375 (Orthosteric Agonist) | Enhanced potency | cAMP reduction | [4] |

| AZ-1729 (Allosteric Modulator) | Enhanced potency | cAMP reduction | [4] |

| Compound 187 (Allosteric Modulator) | Enhanced efficacy | cAMP reduction | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize this compound's activity at FFAR2.

[35S]GTPγS Binding Assay

This assay measures the activation of Gi/o proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

Experimental Workflow:

Caption: Workflow for the [35S]GTPγS binding assay.

Detailed Steps:

-

Membrane Preparation: Homogenize cells expressing FFAR2 in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Reaction: In a 96-well plate, combine the cell membranes, varying concentrations of this compound (or other ligands), a fixed concentration of GDP, and the assay buffer.

-

Initiation: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Detection: Add scintillation cocktail to the dried filter plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax values.[4][8]

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP, which is a hallmark of Gαi activation.

Experimental Workflow:

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. mdpi.com [mdpi.com]

- 3. Characterisation of small molecule ligands 4CMTB and 2CTAP as modulators of human FFA2 receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]

anti-inflammatory properties of 4-CMTB

An In-Depth Technical Guide to the Anti-inflammatory Properties of 4-CMTB For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetanilide (this compound) is a synthetic allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43). FFA2 is a key metabolic sensor, primarily activated by short-chain fatty acids (SCFAs) produced by the gut microbiota. Emerging research has highlighted the significant role of FFA2 in modulating immune responses, making it an attractive therapeutic target for inflammatory diseases. This document provides a comprehensive overview of the , detailing its mechanism of action, summarizing quantitative data from key in vitro and in vivo studies, and outlining the associated experimental protocols.

Introduction

Inflammatory diseases such as asthma, atopic dermatitis, and inflammatory bowel disease (IBD) represent a significant global health burden. Free Fatty Acid Receptor 2 (FFA2) has been identified as a crucial link between the gut microbiome, metabolism, and immune homeostasis.[1][2] This receptor is highly expressed on various immune cells, including neutrophils, monocytes, and macrophages.[2][3] Its activation by ligands can trigger a range of cellular responses that are often context-dependent, leading to both pro- and anti-inflammatory outcomes.[2]

This compound is a potent, selective, and synthetically derived positive allosteric modulator and agonist (ago-PAM) of FFA2.[3][4] Unlike endogenous orthosteric ligands (e.g., acetate, propionate), allosteric modulators like this compound bind to a different site on the receptor, offering distinct pharmacological profiles and the potential for greater therapeutic specificity.[3][4] This guide synthesizes the current scientific literature on this compound, focusing on its demonstrated efficacy in preclinical models of inflammation.

Mechanism of Action: FFA2 Signaling

This compound exerts its effects by binding to an allosteric site at the transmembrane interface of FFA2.[4] This binding event activates downstream signaling cascades primarily through two major G protein pathways: Gαi/o and Gαq/11.[1][4]

-

Gαi/o Pathway : Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][5] This is a common anti-inflammatory pathway.

-

Gαq/11 Pathway : This pathway activates phospholipase C (PLC), which subsequently leads to an increase in intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[1] This cascade is often linked to acute cellular activation events like degranulation and chemotaxis.[2][3]

-

β-Arrestin Recruitment : FFA2 activation can also lead to the recruitment of β-arrestin, which can mediate receptor internalization and shape anti-inflammatory signaling.[3]

This compound has been shown to activate both Gαi and Gαq pathways with modest efficacy.[4] This dual signaling capability allows it to induce nuanced and potent responses in immune cells.[3][4]

Figure 1: Simplified signaling pathway of FFA2 activation by this compound.

Quantitative Data: In Vitro Studies

This compound has been evaluated in various cell-based assays to characterize its anti-inflammatory potential. It potently activates neutrophils and inhibits mast cell degranulation.[3][6]

Table 1: Summary of In Vitro Effects of this compound

| Cell Type | Assay | Key Findings | Concentration | Reference |

|---|---|---|---|---|

| RBL-2H3 (Rat Basophilic Leukemia) | Antigen-induced Degranulation (β-hexosaminidase & histamine (B1213489) release) | Concentration-dependent inhibition of degranulation. | Significant inhibition at 1 µM | [6] |

| Human Neutrophils | Intracellular Calcium (Ca²⁺) Mobilization | Potent, dose-dependent Ca²⁺ release; higher potency and efficacy than orthosteric agonist C3. | EC₅₀ < 1 µM | [3] |

| Human Neutrophils | Degranulation (CD63 expression) | Robust, dose-dependent induction of degranulation marker CD63. | - | [3] |

| Human Neutrophils | Adhesion (CD11b expression) | Strong, dose-dependent upregulation of adhesion marker CD11b. | - | [3] |

| CHO cells (expressing human FFA2) | pERK1/2 Activation | Potent, dose-dependent increase in pERK1/2. | - | [5] |

| CHO cells (expressing human FFA2) | cAMP Inhibition | Potent, dose-dependent inhibition of forskolin-induced cAMP. | - |[5] |

Quantitative Data: In Vivo Studies

The therapeutic potential of this compound has been demonstrated in several rodent models of inflammatory diseases, including allergic asthma and atopic dermatitis.[5][6]

Table 2: Summary of In Vivo Efficacy of this compound

| Disease Model | Species | Treatment Regimen | Key Outcomes | Reference |

|---|---|---|---|---|

| Ovalbumin (OVA)-induced Allergic Asthma | BALB/c Mice | 10 or 20 mg/kg, i.p. | - ↓ Total immune cells, eosinophils, and lymphocytes in BALF.- ↓ mRNA expression of Th2 cytokines (IL-4, IL-5, IL-13) in lung tissue.- Suppressed mucin production and lung inflammation (histology). | [6] |

| DNCB-induced Atopic Dermatitis | BALB/c Mice | 10 mg/kg, i.p. | - ↓ Serum IgE levels.- ↓ Ear skin hypertrophy and mast cell accumulation.- ↓ Th2 cytokines (IL-4, IL-13) in ear tissue.- Blocked lymph node enlargement. | [5] |

| TNBS/DSS-induced Colitis | Mice | Not specified for this compound | Investigated as a therapeutic approach for IBD models. |[7] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol establishes a model of allergic airway inflammation in mice, which is then used to test the efficacy of anti-inflammatory compounds like this compound.[6]

Figure 2: Experimental workflow for the OVA-induced asthma model.

Protocol Steps:

-

Sensitization (Day 0 and 14): BALB/c mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (Alum).[6]

-

Drug Administration (Days 28-30): this compound (10 or 20 mg/kg) or vehicle is administered via i.p. injection one hour prior to the OVA challenge.[6]

-

Airway Challenge (Days 28-30): Mice are challenged by exposure to an aerosol of 1% OVA in phosphate-buffered saline (PBS) for 30 minutes.[6]

-

Analysis (Day 31): 24 hours after the final challenge, mice are sacrificed. Bronchoalveolar lavage fluid (BALF) is collected to count immune cells. Lung tissues are harvested for histological analysis (H&E and PAS staining for inflammation and mucin) and for quantifying cytokine mRNA levels (IL-4, IL-5, IL-13) via RT-qPCR.[6]

RBL-2H3 Cell Degranulation Assay

This in vitro assay measures the ability of a compound to inhibit the release of inflammatory mediators from mast cells upon antigenic stimulation.

Figure 3: Workflow for the RBL-2H3 mast cell degranulation assay.

Protocol Steps:

-

Cell Culture: RBL-2H3 cells are seeded in 96-well plates and cultured overnight.

-

Sensitization: Cells are sensitized with anti-dinitrophenyl (DNP) IgE for 24 hours.[6]

-

Treatment: After washing, cells are pre-incubated with varying concentrations of this compound or vehicle for 10-30 minutes.[6]

-

Stimulation: Degranulation is induced by adding the antigen, DNP-human serum albumin (HSA).[6]

-

Quantification: The reaction is stopped, and the supernatant is collected. The activity of the released enzyme β-hexosaminidase is measured using a colorimetric substrate. The amount of histamine released can also be quantified by ELISA.[6] The percentage of inhibition relative to the vehicle control is then calculated.

Discussion and Future Directions

The available evidence strongly supports the , mediated through its activation of the FFA2 receptor. Its efficacy in suppressing Th2-mediated inflammation in models of asthma and atopic dermatitis is particularly compelling.[5][6] The mechanism involves the modulation of key immune cell functions, including mast cell degranulation and neutrophil activation.[3][6]

However, the role of FFA2 in inflammation is complex. While these studies show clear benefits, other reports suggest FFA2 activation can promote some pro-inflammatory functions in neutrophils, such as chemotaxis and ROS production.[2] This highlights the context-dependent nature of FFA2 signaling. The unique pharmacological profile of an allosteric agonist like this compound may be key to selectively promoting anti-inflammatory pathways over pro-inflammatory ones, a concept known as biased signaling.[4]

Future research should focus on:

-

Elucidating the precise biased signaling profile of this compound at the FFA2 receptor.

-

Evaluating the efficacy of this compound in a broader range of inflammatory conditions, particularly IBD, where FFA2's role is debated.

-

Conducting pharmacokinetic and toxicological studies to assess its potential as a clinical drug candidate.

Conclusion

This compound is a potent FFA2 agonist with significant, demonstrated anti-inflammatory properties. Through the activation of Gαi/o and Gαq/11 signaling pathways, it effectively suppresses Th2-driven inflammation in preclinical models of allergic asthma and atopic dermatitis. The comprehensive data summarized herein provides a strong foundation for its further development as a novel therapeutic agent for inflammatory diseases.

References

- 1. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Ameliorates Ovalbumin-Induced Allergic Asthma through FFA2 Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Free Fatty Acid Receptor 4 Affects Intestinal Inflammation and Improves Colon Permeability in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Effects of 4-CMTB on Immune Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-CMTB (4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide) is a synthetic agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43).[1] FFA2 is a receptor for short-chain fatty acids (SCFAs) and is expressed on various immune cells, playing a role in modulating inflammatory responses.[2] This technical guide provides a comprehensive overview of the known effects of this compound on the function of key immune cells, including mast cells, eosinophils, lymphocytes, and neutrophils. The information presented is collated from in vitro and in vivo studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Immune Cell Function

The following tables summarize the quantitative data on the effects of this compound on various immune cell functions.

Table 1: Effect of this compound on Mast Cell Degranulation

| Cell Line | Assay | Treatment | Concentration (µM) | Inhibition of Degranulation (%) | Citation |

| RBL-2H3 | β-hexosaminidase release | This compound | 0.1 | ~20 | [3] |

| 0.3 | ~40 | [3] | |||

| 1 | ~60 (significant) | [3] | |||

| RBL-2H3 | Histamine release | This compound | 1 | Significant inhibition | [3] |

Table 2: Effect of this compound on Immune Cells in an Ovalbumin-Induced Asthma Model

| Parameter | Treatment Group | Dose (mg/kg, i.p.) | Change vs. OVA Control | Citation |

| Total Cells in BALF | OVA Control | - | - | [3] |

| This compound | 10 | ↓ 70.6% (significant) | [3] | |

| This compound | 20 | ↓ 58.8% (significant) | [3] | |

| Eosinophils in BALF | OVA Control | - | - | [3] |

| This compound | 10 | ↓ 70.6% (significant) | [3] | |

| This compound | 20 | ↓ 58.8% (significant) | [3] | |

| Lymphocytes in BALF | OVA Control | - | - | [3] |

| This compound | 10, 20 | Significant decrease | [3] | |

| Th2 Cytokines (IL-4, IL-5, IL-13) mRNA in lung | OVA Control | - | - | [4] |

| This compound | 10, 20 | Significant decrease | [4] |

Table 3: Effect of this compound on Neutrophil Function

| Function | Assay | Treatment | Concentration | Effect | Citation |

| Intracellular Calcium Flux | Fura-2 AM | This compound | Dose-dependent | ↑ (Higher potency and efficacy than propionic acid) | [5] |

| ERK1/2 Phosphorylation | Western Blot/AlphaScreen | This compound | Dose-dependent | ↑ (More potent but less efficacious than acetate) | [6] |

| Degranulation (CD63 Expression) | Flow Cytometry | This compound | Dose-dependent | Robust ↑ | [1] |

| Adhesion Marker (CD11b Expression) | Flow Cytometry | This compound | Dose-dependent | Strong ↑ | [5] |

Experimental Protocols

RBL-2H3 Mast Cell Degranulation Assay

This protocol is adapted from studies measuring the effect of this compound on antigen-induced degranulation in a rat basophilic leukemia cell line (RBL-2H3).[3]

Materials:

-

RBL-2H3 cells

-

Anti-dinitrophenyl (DNP) IgE

-

DNP-human serum albumin (HSA)

-

This compound

-

PIPES buffer

-

Substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RBL-2H3 cells in 96-well plates and culture overnight.

-

Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 50 ng/mL) for 18-24 hours.

-

Washing: Wash the cells with PIPES buffer to remove unbound IgE.

-

This compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Antigen Challenge: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL).

-

Supernatant Collection: After a 1-hour incubation at 37°C, centrifuge the plates and collect the supernatant.

-

β-hexosaminidase Assay:

-

Incubate the supernatant with the β-hexosaminidase substrate.

-

Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).

-

Measure the absorbance at a wavelength appropriate for the substrate used (e.g., 405 nm).

-

-

Data Analysis: Calculate the percentage of degranulation relative to the total β-hexosaminidase content (obtained by lysing the cells) and normalize to the antigen-only control.

Ovalbumin-Induced Allergic Asthma Mouse Model

This in vivo model is used to assess the anti-inflammatory effects of this compound in the context of allergic airway inflammation.[3]

Animals:

-

BALB/c mice

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (adjuvant)

-

This compound

-

Phosphate-buffered saline (PBS)

Procedure:

-

Sensitization:

-

On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide.

-

-

This compound Treatment:

-

Administer this compound (e.g., 10 or 20 mg/kg) or vehicle (control) via i.p. injection 30 minutes before each OVA challenge.

-

-

OVA Challenge:

-

On days 28, 29, and 30, challenge the mice with nebulized OVA for a set duration (e.g., 30 minutes).

-

-

Sample Collection (24-48 hours after the last challenge):

-

Bronchoalveolar Lavage Fluid (BALF): Perform bronchoalveolar lavage with PBS to collect BALF.

-

Lung Tissue: Harvest lung tissue for histology or molecular analysis.

-

-

Analysis:

-

Cell Counts: Perform total and differential cell counts (eosinophils, lymphocytes, macrophages) in the BALF.

-

Cytokine Analysis: Measure the mRNA or protein levels of Th2 cytokines (IL-4, IL-5, IL-13) in the lung tissue or BALF using RT-qPCR or ELISA, respectively.

-

Histology: Process lung tissue for histological staining (e.g., H&E for inflammation, PAS for mucus production).

-

Neutrophil Functional Assays

These protocols are based on methods used to evaluate the impact of this compound on primary human neutrophil functions.[5]

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).

a) Intracellular Calcium Flux Assay:

Materials:

-

Isolated neutrophils

-

Fura-2 AM or other suitable calcium indicator dye

-

This compound

-

Fluorimeter or fluorescence microscope

Procedure:

-

Dye Loading: Incubate isolated neutrophils with Fura-2 AM.[7]

-

Washing: Wash the cells to remove extracellular dye.

-

Stimulation: Stimulate the cells with various concentrations of this compound.

-

Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye to determine changes in intracellular calcium concentration.[8][9]

b) ERK1/2 Phosphorylation Assay:

Materials:

-

Isolated neutrophils

-

This compound

-

Lysis buffer

-

Antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2

-

Western blotting or AlphaScreen reagents

Procedure (Western Blotting): [10]

-

Stimulation: Treat neutrophils with this compound for a specified time.

-

Lysis: Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Probe the membrane with a primary antibody against p-ERK1/2.

-

Wash and then probe with a secondary antibody.

-

Detect the signal.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[11]

-

c) Degranulation and Adhesion Marker Expression (Flow Cytometry): [12]

Materials:

-

Isolated neutrophils

-

This compound

-

Fluorescently labeled antibodies against CD63 and CD11b

-

FACS buffer

-

Flow cytometer

Procedure:

-

Stimulation: Incubate neutrophils with this compound or a control.

-

Antibody Staining: Stain the cells with fluorescently labeled anti-CD63 and anti-CD11b antibodies.

-

Washing: Wash the cells to remove unbound antibodies.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Analysis: Analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for CD63 and CD11b.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on immune cells by activating FFA2, a G protein-coupled receptor. FFA2 can couple to at least two distinct G protein families: Gαi/o and Gαq/11, leading to the activation of different downstream signaling cascades.[2]

FFA2 Signaling Pathways

Caption: FFA2 signaling pathways activated by this compound.

-

Gαq/11 Pathway: Activation of this pathway by this compound leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium. This calcium signal is a key event in processes like mast cell degranulation.[13] DAG, in turn, can activate Protein Kinase C (PKC), which can feed into other signaling cascades like the MAPK pathway.

-

Gαi/o Pathway: The Gαi/o pathway, when activated by this compound, inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[14] Changes in cAMP are known to influence various cellular functions, including chemotaxis in neutrophils.

-

MAPK/ERK Pathway: this compound has been shown to induce the phosphorylation of ERK1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[6] This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and inflammation. In neutrophils, ERK1/2 activation is linked to functions such as the upregulation of adhesion molecules like CD11b.[1]

-

Regulation of Th2 Cytokine Expression: The observed decrease in Th2 cytokines (IL-4, IL-5, IL-13) upon this compound treatment in the asthma model suggests an interference with the transcriptional regulation of these genes.[4] The expression of Th2 cytokines is controlled by a network of transcription factors, including GATA-3, STAT6, NFAT, and AP-1.[15][16] The signaling pathways activated by this compound, particularly those influencing calcium levels (which can activate NFAT) and the MAPK pathway (which can activate AP-1), likely play a role in modulating the activity of these transcription factors, leading to the suppression of Th2 cytokine production.

Experimental and Logical Workflows

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Ameliorates Ovalbumin-Induced Allergic Asthma through FFA2 Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Ameliorates Ovalbumin-Induced Allergic Asthma through FFA2 Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation of small molecule ligands 4CMTB and 2CTAP as modulators of human FFA2 receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Control of cytokine gene transcription in Th1 and Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transcription Factors Oct-1 and GATA-3 Cooperatively Regulate Th2 Cytokine Gene Expression via the RHS5 within the Th2 Locus Control Region - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Physiological Role of FFAR2 Using the Chemical Probe 4-CMTB: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Free Fatty Acid Receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43), has emerged as a critical sensor of gut microbiota-derived short-chain fatty acids (SCFAs), playing a significant role in metabolic homeostasis, immune regulation, and cellular proliferation.[1][2][3] This technical guide provides a comprehensive overview of the physiological functions of FFAR2 and the utility of the synthetic agonist, 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB), as a chemical probe to dissect its complex signaling pathways. This document outlines detailed experimental protocols, presents quantitative data for this compound's activity, and provides visual diagrams of the associated signaling cascades and experimental workflows to facilitate further research and drug development efforts targeting FFAR2.

Introduction to FFAR2 Physiology

FFAR2 is a G-protein coupled receptor (GPCR) activated by SCFAs such as acetate, propionate, and butyrate, which are primary metabolites produced by bacterial fermentation of dietary fiber in the gut.[1] The receptor is expressed in a variety of tissues and cell types, including pancreatic β-cells, immune cells (such as neutrophils, monocytes, and macrophages), adipocytes, and intestinal L-cells.[1][4] This widespread expression underscores its diverse physiological roles.

Metabolic Regulation: FFAR2 is a key component of the body's nutrient-sensing mechanism and is implicated in the regulation of energy metabolism and glucose homeostasis.[1][3] In intestinal L-cells, FFAR2 activation by SCFAs stimulates the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that regulate insulin (B600854) secretion, glucose levels, and appetite.[4] In adipocytes, FFAR2 activation has been shown to inhibit lipolysis.[5]

Immune Response and Inflammation: FFAR2 plays a crucial, albeit complex, role in modulating inflammation. It is expressed in various immune cells and its activation can lead to both pro- and anti-inflammatory responses depending on the context.[4][6] For instance, FFAR2 signaling has been shown to be important for neutrophil chemotaxis and can suppress inflammatory responses in models of asthma and colitis.[7][8]

Cancer: Emerging evidence suggests a role for FFAR2 in cancer. Studies have shown that FFAR2 expression is decreased in some cancer tissues, and its activation can inhibit the growth and migration of colon cancer cells.[4][9]

This compound: A Selective Chemical Probe for FFAR2

This compound is a potent and selective synthetic agonist of FFAR2.[10] It has been characterized as an ago-allosteric modulator, meaning it can act as a direct agonist and also positively modulate the activity of endogenous ligands.[11][12][13] Its selectivity for FFAR2 over the closely related FFAR3 makes it an invaluable tool for elucidating the specific functions of FFAR2.[11]

Quantitative Data for this compound Activity

The following table summarizes the quantitative data for this compound's activity on FFAR2 from various studies.

| Parameter | Species | Assay Type | Value | Reference |

| EC50 | Human | cAMP Inhibition | 0.7 µM | [14] |

| Mouse | cAMP Inhibition | 0.96 µM | [14] | |

| Human | pERK1/2 Activation | More potent than acetate | [12][15] | |

| Human | Calcium Mobilization | Less efficacious than acetate | [16] | |

| Concentration Used (In Vitro) | Human CRC Cells | Cell Viability | 25 µM | [9] |

| Human CRC Cells | Migration Assay | 25 µM | [9] | |

| Dosage (In Vivo) | Mouse (Asthma Model) | Intraperitoneal | 10 mg/kg, 20 mg/kg | [7] |

| Mouse (CACRC Model) | Intraperitoneal | 10 mg/kg | [9] |

FFAR2 Signaling Pathways

FFAR2 activation initiates intracellular signaling cascades through coupling to different G-proteins, primarily Gαi/o and Gαq/11.[2][5][6] This dual coupling capability contributes to the diversity of cellular responses mediated by FFAR2.

Gαi/o-Mediated Signaling

Upon activation by an agonist like this compound, FFAR2 couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[6] This pathway is often associated with the anti-lipolytic effects of FFAR2 in adipocytes.

Figure 1: FFAR2 Gαi-mediated signaling pathway.

Gαq/11-Mediated Signaling

FFAR2 can also couple to Gαq/11 proteins, which activates phospholipase C (PLC).[5][17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is involved in processes like GLP-1 secretion and neutrophil chemotaxis.

Figure 2: FFAR2 Gαq-mediated signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of FFAR2 function using this compound.

In Vitro Assays

4.1.1. Cell Culture

-

Cell Lines: Human colorectal cancer cell lines (e.g., SW-480) or cell lines stably expressing human FFAR2 (e.g., CHO, HEK293).[9][12]

-

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

4.1.2. Calcium Mobilization Assay

-

Seed FFAR2-expressing cells in a 96-well black, clear-bottom plate.

-

After 24 hours, load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Use a fluorescent plate reader to measure baseline fluorescence.

-

Add varying concentrations of this compound or control compounds and immediately measure the change in fluorescence intensity over time.

-

Calculate the response as the peak fluorescence intensity minus the baseline.

4.1.3. cAMP Inhibition Assay

-

Seed FFAR2-expressing cells in a 96-well plate.

-

After 24 hours, pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes.

-

Add varying concentrations of this compound.

-

Stimulate the cells with forskolin (B1673556) to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

4.1.4. ERK1/2 Phosphorylation Assay (Western Blot)

-

Plate cells and allow them to adhere overnight.

-

Starve cells in serum-free media for 4-6 hours.

-

Treat cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.

In Vivo Studies

4.2.1. Animal Models

-

Allergic Asthma Model: BALB/c mice sensitized and challenged with ovalbumin (OVA).[7]

-

Colitis-Associated Colorectal Cancer (CACRC) Model: Mice treated with azoxymethane (B1215336) (AOM) and dextran (B179266) sodium sulfate (B86663) (DSS).[9]

4.2.2. This compound Administration

-

Route: Intraperitoneal (i.p.) injection is a common route of administration.[7][9]

-

Dosage: Dosages ranging from 10 mg/kg to 20 mg/kg have been used in mice.[7][9]

-

Vehicle: A suitable vehicle, such as a solution of DMSO, Tween 80, and saline, should be used.

-

Dosing Schedule: The frequency of administration will depend on the specific model (e.g., three times a week for the CACRC model).[9]

4.2.3. Endpoint Analysis

-

Asthma Model:

-

CACRC Model:

Experimental and Logical Workflows

In Vitro Investigation of this compound on FFAR2

Figure 3: Workflow for in vitro characterization of this compound.

In Vivo Investigation of FFAR2 Function using this compound

Figure 4: Workflow for in vivo studies using this compound.

Conclusion

FFAR2 represents a promising therapeutic target for a range of metabolic and inflammatory diseases. The selective agonist this compound is an indispensable tool for probing the physiological functions of this receptor. By employing the detailed protocols and understanding the signaling pathways outlined in this guide, researchers can further unravel the complexities of FFAR2 biology and accelerate the development of novel therapeutics. The provided quantitative data and visual workflows serve as a foundational resource for designing and interpreting experiments aimed at understanding the multifaceted role of FFAR2 in health and disease.

References

- 1. Role of Free Fatty Acid Receptor 2 (FFAR2) in the Regulation of Metabolic Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are FFAR2 antagonists and how do they work? [synapse.patsnap.com]

- 4. Free fatty acid receptor 2 - Wikipedia [en.wikipedia.org]

- 5. Free Fatty Acid Receptors (FFARs) in Adipose: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are FFAR2 agonists and how do they work? [synapse.patsnap.com]

- 7. This compound Ameliorates Ovalbumin-Induced Allergic Asthma through FFA2 Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic free fatty acid receptor (FFAR) 2 agonist this compound and FFAR4 agonist GSK13764 inhibit colon cancer cell growth and migration and regulate FFARs expression in in vitro and in vivo models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Free Fatty Acid Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]

- 11. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterisation of small molecule ligands 4CMTB and 2CTAP as modulators of human FFA2 receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Free Fatty Acid Receptor (FFAR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 15. UQ eSpace [espace.library.uq.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? - PMC [pmc.ncbi.nlm.nih.gov]

4-CMTB in Colorectal Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB), a synthetic allosteric agonist of Free Fatty Acid Receptor 2 (FFAR2), in the context of colorectal cancer (CRC) research. This document details its mechanism of action, compiles quantitative data from preclinical studies, and provides comprehensive experimental protocols and signaling pathway diagrams to facilitate further investigation into its therapeutic potential.

Introduction: Targeting Colorectal Cancer with FFAR2 Agonists

Colorectal cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies.[1] One promising avenue of research involves the modulation of Free Fatty Acid Receptors (FFARs), a class of G protein-coupled receptors that are activated by short-chain fatty acids (SCFAs) produced by gut microbiota.[2][3] In particular, FFAR2 (also known as GPR43) has emerged as a potential tumor suppressor in the colon.[2][3] Expression of FFAR2 is often diminished in colorectal cancer tissues compared to healthy colonic epithelium.[2]

This compound is a synthetic, allosteric agonist selective for FFAR2.[3] Its ability to activate FFAR2 signaling makes it a valuable tool for investigating the anti-cancer effects of this pathway and a potential candidate for drug development in colorectal cancer. This guide synthesizes the current knowledge on this compound, focusing on its effects on CRC cell viability, migration, and the underlying molecular mechanisms.

Mechanism of Action of this compound in Colorectal Cancer

This compound exerts its anti-cancer effects in colorectal cancer primarily through the activation of FFAR2. As an allosteric agonist, it binds to a site on the receptor distinct from the orthosteric site where endogenous SCFAs bind, leading to the modulation of downstream signaling pathways.[3]

The activation of FFAR2 by this compound has been shown to inhibit key processes in cancer progression:

-

Inhibition of Cell Growth: this compound significantly reduces the growth of colorectal cancer cells.[2]

-

Reduction of Cell Migration and Invasion: It curtails the metastatic potential of CRC cells by decreasing their ability to migrate and invade surrounding tissues.[2]

-

Modulation of FFAR Expression: Treatment with this compound has been observed to increase the gene expression of both FFAR2 and FFAR4 in CRC cells.[2]

The downstream signaling cascade initiated by FFAR2 activation is believed to play a crucial role in these anti-tumor effects. FFAR2 activation can lead to the inhibition of the cAMP-PKA-CREB pathway. This, in turn, can influence the expression of histone deacetylases (HDACs) and ultimately affect the expression of genes that suppress inflammation and tumor growth.

Signaling Pathways Modulated by this compound

The anti-tumorigenic effects of this compound in colorectal cancer are mediated by the activation of FFAR2 and the subsequent modulation of intracellular signaling cascades. The primary pathway implicated is the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.

Quantitative Data Summary